molecular formula C20H14N2O4S2 B4940888 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate

2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate

Cat. No. B4940888
M. Wt: 410.5 g/mol
InChI Key: WHHBIURMEKIKFL-PDGQHHTCSA-N
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Description

2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate, also known as TNBSA, is an organic compound with a molecular weight of 413.50 g/mol. It is a highly reactive and water-soluble compound that is commonly used in biochemical research. TNBSA is often used as a reagent for the detection of primary amines, and it has been shown to have a wide range of applications in both scientific research and industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate is based on its ability to react with primary amines. The reaction between 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate and primary amines results in the formation of a stable adduct, which can be detected using a variety of analytical techniques. The reaction between 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate and primary amines is highly specific, and it has been shown to be a reliable method for the detection of primary amines in complex biological matrices.
Biochemical and Physiological Effects:
2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate has also been shown to have anti-inflammatory and antioxidant properties, which may make it a useful therapeutic agent for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate in laboratory experiments is its high specificity for primary amines. This makes it a reliable method for the detection of primary amines in complex biological matrices. However, 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate is also highly reactive and can react with other molecules in the sample, which can lead to false positives. Additionally, 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate is a relatively toxic compound, and care should be taken when handling it in the laboratory.

Future Directions

There are many potential future directions for the use of 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate in scientific research. One area of interest is the development of novel compounds based on the structure of 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate. These compounds may have potential therapeutic applications, such as antitumor agents and anti-inflammatory drugs. Additionally, 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate may be used in the development of new analytical techniques for the detection of primary amines in complex biological matrices. Overall, 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate is a versatile compound with many potential applications in scientific research.

Synthesis Methods

2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate is typically synthesized through the reaction of 2-naphthalenesulfonyl chloride with thiazolidine-2-thione in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound. The synthesis of 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate is relatively simple and can be carried out in most organic chemistry laboratories.

Scientific Research Applications

2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate has a wide range of applications in scientific research. It is commonly used as a reagent for the detection of primary amines, which are important biomolecules that play a critical role in many biological processes. 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate has also been used in the synthesis of novel compounds with potential therapeutic applications, such as antitumor agents and anti-inflammatory drugs.

properties

IUPAC Name

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S2/c21-20-22-19(23)18(27-20)12-15-7-3-4-8-17(15)26-28(24,25)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H2,21,22,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHBIURMEKIKFL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C4C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3/C=C\4/C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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